molecular formula C4H10ClNO2 B2426213 (1,3-Dioxolan-4-yl)methanamine hydrochloride CAS No. 22195-50-2

(1,3-Dioxolan-4-yl)methanamine hydrochloride

Cat. No.: B2426213
CAS No.: 22195-50-2
M. Wt: 139.58
InChI Key: IPJMPRCKJPUKNK-UHFFFAOYSA-N
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Description

(1,3-Dioxolan-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C4H9NO2·HCl. It is a hydrochloride salt of (1,3-Dioxolan-4-yl)methanamine, which is a derivative of dioxolane. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dioxolan-4-yl)methanamine hydrochloride typically involves the reaction of 3-aminopropane-1,2-diol with 2,2-dimethoxypropane in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxolan-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amine group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can react with aldehydes and ketones to form imines or Schiff bases.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(1,3-Dioxolan-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the synthesis of biologically active compounds and as a precursor in the development of pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and used in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1,3-Dioxolan-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane-4-methanamine: Similar structure but with different substituents.

    (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride: Another derivative with slight structural variations.

Uniqueness

(1,3-Dioxolan-4-yl)methanamine hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable hydrochloride salts makes it particularly useful in various applications .

Properties

IUPAC Name

1,3-dioxolan-4-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c5-1-4-2-6-3-7-4;/h4H,1-3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJMPRCKJPUKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCO1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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